5-Bromo-2-methoxyphenol

Overview

Description

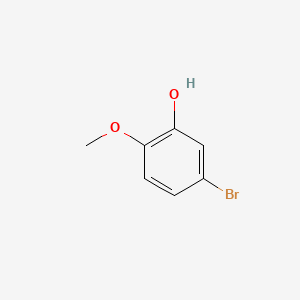

5-Bromo-2-methoxyphenol is a chemical compound with the molecular formula C7H7BrO2 . It is an important intermediate in the production of the depressor aliskiren .

Synthesis Analysis

The synthesis of 5-bromo-2-methoxyphenol involves three steps :

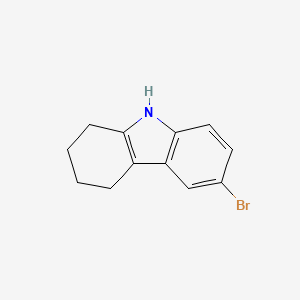

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methoxyphenol consists of a phenol ring with a bromine atom at the 5th position and a methoxy group at the 2nd position .

Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-2-methoxyphenol are primarily related to its synthesis. The bromination and deacetylation reactions are key steps in the synthesis of this compound .

Physical And Chemical Properties Analysis

5-Bromo-2-methoxyphenol is a white to off-white crystal . It has a molecular weight of 203.04 . The compound is stable under room temperature and normal conditions .

Scientific Research Applications

Organic Synthesis

5-Bromo-2-methoxyphenol: is a valuable intermediate in organic synthesis . It is used to synthesize complex molecules through reactions such as nucleophilic aromatic substitutions and electrophilic aromatic substitutions. Its bromo and methoxy groups are particularly useful for further functionalization, making it a versatile building block for creating a wide range of organic compounds.

Pharmaceuticals

In the pharmaceutical industry, 5-Bromo-2-methoxyphenol serves as an important intermediate for the synthesis of drugs . It has been specifically mentioned as a precursor in the production of the antihypertensive drug aliskiren, showcasing its role in creating life-saving medications.

Agrochemicals

The compound’s derivatives are utilized in the development of agrochemicals . These derivatives can be designed to act as pesticides or herbicides, contributing to the protection of crops and ensuring food security.

Dyestuff

5-Bromo-2-methoxyphenol: is used in the dyestuff industry as a starting material for the synthesis of dyes . Its molecular structure allows for the creation of colorants with various properties, which can be applied to textiles, inks, and more.

Research Applications

In academic and industrial research, 5-Bromo-2-methoxyphenol is employed in the study of chemical reactions and synthesis processes . Researchers utilize it to develop new synthetic routes and to understand the mechanisms of chemical transformations.

Industrial Applications

This chemical serves as a raw material in the manufacturing of plastics, adhesives, and coatings . Its inclusion in these materials can enhance their thermal stability and flame resistance, making them safer and more durable.

Antioxidants and UV Absorbers

5-Bromo-2-methoxyphenol: and its derivatives are explored for their potential as antioxidants and ultraviolet absorbers . These properties are particularly valuable in the production of products that require protection from oxidative stress and UV radiation.

Flame Retardants

The compound’s ability to improve flame resistance makes it a candidate for use in flame retardants . These applications are critical in ensuring the safety of various consumer goods and industrial materials.

Safety and Hazards

5-Bromo-2-methoxyphenol is considered hazardous. It can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name |

5-bromo-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSJHVZRUFFIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191383 | |

| Record name | Phenol, 5-bromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methoxyphenol | |

CAS RN |

37942-01-1 | |

| Record name | 5-Bromo-2-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37942-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 5-bromo-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037942011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 5-bromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the synthetic route for producing 5-Bromo-2-methoxyphenol from guaiacol, and what is the overall yield?

A1: The synthesis of 5-Bromo-2-methoxyphenol from guaiacol involves a three-step process: []

Q2: How was the structure of the synthesized 5-Bromo-2-methoxyphenol confirmed?

A2: The structure of the synthesized 5-Bromo-2-methoxyphenol was confirmed using the following spectroscopic techniques: []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.